1: Choi EY, McKenna BJ. Olmesartan-Associated Enteropathy: A Review of Clinical and Histologic Findings. Arch Pathol Lab Med. 2015 Oct;139(10):1242-7. doi: 10.5858/arpa.2015-0204-RA. Review. PubMed PMID: 26414468.
2: Evdokimova AG, Ryzhova YV. [Up-to-Date Aspects of Antihypertensive Therapy from the Viewpoint of Cardio- and Nephroprotective Action: Olmesartan]. Antibiot Khimioter. 2015;60(5-6):34-40. Review. Russian. PubMed PMID: 26852494.
3: Ianiro G, Bibbò S, Montalto M, Ricci R, Gasbarrini A, Cammarota G. Systematic review: Sprue-like enteropathy associated with olmesartan. Aliment Pharmacol Ther. 2014 Jul;40(1):16-23. doi: 10.1111/apt.12780. Epub 2014 May 7. Review. PubMed PMID: 24805127.
4: Omboni S, Malacco E, Mallion JM, Fabrizzi P, Volpe M. Olmesartan vs. ramipril in elderly hypertensive patients: review of data from two published randomized, double-blind studies. High Blood Press Cardiovasc Prev. 2014 Mar;21(1):1-19. doi: 10.1007/s40292-013-0037-9. Epub 2014 Jan 17. Review. PubMed PMID: 24435506.
5: Miura S, Saku K. Recent progress in the treatment of cardiovascular disease using olmesartan. Clin Exp Hypertens. 2014;36(7):441-6. doi: 10.3109/10641963.2013.846363. Epub 2013 Oct 28. Review. PubMed PMID: 24164503.
6: Volpe M, Tocci G. Olmesartan in the treatment of hypertension in elderly patients: a review of the primary evidence. Drugs Aging. 2013 Dec;30(12):987-98. doi: 10.1007/s40266-013-0130-8. Review. PubMed PMID: 24170236.
7: Chrysant SG. Effectiveness of the fixed-dose combination of olmesartan/amlodipine/hydrochlorothiazide for the treatment of hypertension in patients stratified by age, race and diabetes, CKD and chronic CVD. Expert Rev Cardiovasc Ther. 2013 Sep;11(9):1115-24. doi: 10.1586/14779072.2013.827449. Review. PubMed PMID: 24073676.
8: Chrysant SG, Germino FW, Neutel JM. Olmesartan medoxomil-based antihypertensive therapy evaluated by ambulatory blood pressure monitoring: efficacy in high-risk patient subgroups. Am J Cardiovasc Drugs. 2012 Dec 1;12(6):375-89. doi: 10.2165/11636080-000000000-00000. Review. PubMed PMID: 23116225.
9: Tocci G, Paneni F, Passerini J, Volpe M. Triple combination therapy to improve blood pressure control: experience with olmesartan-amlodipine-hydrochlorothiazide therapy. Expert Opin Pharmacother. 2012 Dec;13(18):2687-97. doi: 10.1517/14656566.2012.745510. Epub 2012 Nov 21. Review. PubMed PMID: 23170911.
10: Wang L, Zhao JW, Liu B, Shi D, Zou Z, Shi XY. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis. Am J Cardiovasc Drugs. 2012 Oct 1;12(5):335-44. doi: 10.2165/11597390-000000000-00000. Review. PubMed PMID: 22920046.
11: Chatzikyrkou C, Menne J. Update on the ROADMAP clinical trial report: olmesartan for the prevention or delay of microalbuminuria development in type 2 diabetes. Expert Rev Cardiovasc Ther. 2012 Sep;10(9):1087-92. doi: 10.1586/erc.12.100. Review. PubMed PMID: 23098143.
12: Erdine S. Olmesartan/amlodipine: blood pressure lowering and beyond in special populations. Ther Adv Cardiovasc Dis. 2012 Feb;6(1):31-44. doi: 10.1177/1753944711432902. Epub 2012 Jan 5. Review. PubMed PMID: 22222315.
13: Khan BV. The effect of amlodipine besylate, losartan potassium, olmesartan medoxomil, and other antihypertensives on central aortic blood pressure and biomarkers of vascular function. Ther Adv Cardiovasc Dis. 2011 Oct;5(5):241-73. doi: 10.1177/1753944711420464. Epub 2011 Sep 5. Review. PubMed PMID: 21893558.
14: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.
15: Tocci G, Volpe M. Fixed-combination therapy to improve blood pressure control: experience with olmesartan-based therapy. Expert Rev Cardiovasc Ther. 2011 Jul;9(7):829-40. doi: 10.1586/erc.11.59. Review. PubMed PMID: 21809963.
16: Chrysant SG. Triple-drug, fixed-dose combinations for the treatment of hypertension: focus on olmesartan/amlodipine/hydrochlorothiazide combination. Drugs Today (Barc). 2011 Mar;47(3):197-206. doi: 10.1358/dot.2011.47.3.1587028. Review. PubMed PMID: 21494697.
17: Mason RP. Optimal therapeutic strategy for treating patients with hypertension and atherosclerosis: focus on olmesartan medoxomil. Vasc Health Risk Manag. 2011;7:405-16. doi: 10.2147/VHRM.S20737. Epub 2011 Jun 24. Review. PubMed PMID: 21796255; PubMed Central PMCID: PMC3141913.
18: Tocci G, Volpe M. Olmesartan medoxomil for the treatment of hypertension in children and adolescents. Vasc Health Risk Manag. 2011;7:177-81. doi: 10.2147/VHRM.S11672. Epub 2011 Mar 31. Review. PubMed PMID: 21490943; PubMed Central PMCID: PMC3072741.
19: Deeks ED. Olmesartan medoxomil/amlodipine/hydrochlorothiazide: fixed-dose combination in hypertension. Drugs. 2011 Jan 22;71(2):209-20. doi: 10.2165/11206770-000000000-00000. Review. PubMed PMID: 21275446.
20: Ram CV. Olmesartan medoxomil, amlodipine besylate and hydrochlorothiazide triple combination for hypertension. Expert Rev Cardiovasc Ther. 2011 Jan;9(1):9-19. doi: 10.1586/erc.10.163. Review. PubMed PMID: 21166525.